N2-methylpyrimidine-2,5-diamine
Description
Contextualization within the Pyrimidine (B1678525) Diamine Class of Heterocyclic Compounds
Pyrimidine diamines are a class of organic molecules that feature a pyrimidine ring substituted with two amino groups. fda.gov This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. fda.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino groups can serve as hydrogen bond donors, facilitating interactions with biological targets such as enzymes and receptors. fda.gov
The versatility of the pyrimidine diamine scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. mdpi.com This has led to the development of numerous pyrimidine diamine derivatives with a broad spectrum of pharmacological activities, including their use as kinase inhibitors in cancer therapy. chemrxiv.org
Historical Development and Significance of Pyrimidine Scaffolds in Organic Chemistry
The history of pyrimidine chemistry dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879, who prepared barbituric acid. wikipedia.org A systematic investigation of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org He was also the first to propose the name "pyrimidine" in 1885. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org
The significance of the pyrimidine scaffold was profoundly highlighted with the discovery of its presence in the nucleobases of nucleic acids: cytosine, thymine, and uracil. wikipedia.orgumich.edu This discovery cemented the fundamental role of pyrimidines in biological systems. Beyond their natural occurrence, synthetic pyrimidine derivatives have become indispensable in medicinal chemistry, forming the core structure of numerous drugs. gsconlinepress.com
Two of the most important and classical methods for synthesizing pyrimidine rings are the Pinner synthesis and the Biginelli reaction. wikipedia.orgslideshare.net The Pinner synthesis typically involves the condensation of an amidine with a β-dicarbonyl compound. slideshare.netresearchgate.net The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. wikipedia.orgnih.gov These foundational reactions, along with modern synthetic advancements, have made pyrimidine scaffolds readily accessible for chemical research and drug discovery. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
2-N-methylpyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-2-4(6)3-9-5/h2-3H,6H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWSUDCINDWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Structural Modification of the Pyrimidine Diamine Scaffold
Design Principles for Pyrimidine (B1678525) Diamine Derivatives
The design of new pyrimidine diamine derivatives is guided by established structure-activity relationships (SAR) and the application of rational design principles. These approaches aim to optimize the interaction of the molecule with its biological target.
The biological activity of pyrimidine diamine derivatives can be finely tuned by altering the substitution patterns on the pyrimidine ring. Studies have systematically explored the impact of introducing various functional groups at different positions of the pyrimidine core.
For instance, research into pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors revealed that modifications could lead to high selectivity. nih.gov One optimized compound demonstrated excellent JAK3 inhibitory activity (IC50 = 2.1 nM) by potentially interacting with a unique cysteine residue (Cys909) in the target enzyme. nih.gov Similarly, the development of pyrimidine-based dynamin inhibitors showed that di- and tri-substituted pyrimidines, particularly those with pendant amino alkyl chains, exhibited the highest levels of inhibition. nih.gov Conversely, short chains and simple heterocyclic rings tended to reduce activity. nih.gov
Further studies have highlighted the importance of specific substitutions for other applications. In the creation of bone anabolic agents, a free amino-group at the 2-position of the pyrimidine ring was found to be a potent feature. nih.gov The design of new anticancer agents based on an aminopyrimidine structure involved substitutions at position 6 of the pyrimidine core and on the 2-aniline ring. mdpi.com These modifications, especially the introduction of N-benzyl groups, generally led to higher potencies. mdpi.com
| Derivative Class | Substitution Position(s) | Key Finding | Reference |
|---|---|---|---|
| JAK3 Inhibitors | C4, C6 | Optimization led to a compound with an IC50 of 2.1 nM and high selectivity for JAK3. | nih.gov |
| Dynamin Inhibitors | Di- and Tri-substituted | Pendent amino alkyl chains enhanced dynamin inhibition, while short chains reduced activity. | nih.gov |
| Bone Anabolic Agents | C2 | A free primary amino-group at the C2 position was identified as a potent feature for osteogenesis. | nih.gov |
| Anticancer Agents | C6, N2-aniline ring | N-benzyl substitutions generally endowed higher potencies against cancer cell lines. | mdpi.com |
| DRAK2 Inhibitors | N2, C5, N4 | N2-(3,5-dichlorophenyl)-5-fluoro-N4-methylpyrimidine-2,4-diamine was identified as a novel and selective inhibitor. | medpacto.com |
A powerful design strategy involves the creation of hybrid molecules by fusing the pyrimidine ring with other heterocyclic systems. This approach aims to combine the pharmacophoric features of different scaffolds to create compounds with novel or enhanced biological activities. nih.govtandfonline.com
One such approach is the synthesis of pyrimidine-benzimidazole hybrids. These fused systems are of interest because both individual pyrimidine and benzimidazole (B57391) compounds exhibit diverse biological activities, and their combination can lead to unique properties. nih.govtandfonline.com The synthesis can be achieved through methods like combinatorial cyclocondensation and oxidation. nih.govsemanticscholar.org For example, β-bromo-α,β-unsaturated aldehydes can react with a dimethoxy-substituted benzo[d]imidazole-2-amine under microwave irradiation to form dimethoxy-substituted benzo tandfonline.comacs.orgimidazo[1,2-a]pyrimidines. semanticscholar.orgacs.org
Another example is the development of pyrimidine dihydroquinoxalinone derivatives as tubulin polymerization inhibitors. acs.org Based on X-ray crystal structures, researchers hypothesized that modifying the scaffold with additional heteroatoms (N, O, S) could enable the new compounds to bind more tightly to the target site on tubulin. acs.org Similarly, thieno[2,3-d]pyrimidine (B153573) analogues have been developed as ATP-competitive inhibitors of atypical protein kinase C (aPKC) isoforms, starting from a known tricyclic thieno[2,3-d]pyrimidine lead compound. nih.gov
Synthesis of Specific Pyrimidine Diamine Derivative Classes
Following the principles of rational design, specific classes of pyrimidine diamine derivatives have been synthesized to target various biological pathways.
In response to rising antibiotic resistance, researchers have designed and synthesized a series of phenylthiazole and phenylthiophene pyrimidine diamine derivatives. nih.govgsconlinepress.com These compounds were developed by modifying a hit compound, N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine. nih.govresearchgate.net The resulting analogues were evaluated for their antibacterial activities both in vitro and in vivo. nih.gov
Among the synthesized compounds, one derivative, N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, demonstrated significant antibacterial activity, inhibiting the growth of E. coli and S. aureus at low microgram-per-milliliter concentrations. nih.gov The mechanism of action for this class of compounds was found to involve the destruction of the bacterial cell membrane. nih.gov
| Compound | Structure | Key Activity | Reference |
|---|---|---|---|
| Hit Compound | N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine | Lead compound for modification. | nih.govresearchgate.net |
| Derivative 14g | N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine | Inhibited E. coli at 2 µg/mL and S. aureus at 3 µg/mL. Effective in a mice bacteremia model. | nih.gov |
The large GTPase dynamin is a crucial mediator of membrane fission in processes like clathrin-mediated endocytosis (CME). acs.orgnih.gov Aminopyrimidine compounds have been identified that can disrupt dynamin's function. acs.orgdiva-portal.org Using computational methods for binding site identification and docking, a library of aminopyrimidine analogues was designed and synthesized to target the pleckstrin homology (PH) domain of dynamin. acs.orgnih.govdiva-portal.org
These optimized analogues showed potent inhibition of dynamin I in the low micromolar range. nih.govdiva-portal.org Further research led to the synthesis of five focused libraries, totaling 69 pyrimidine-based compounds. The highest levels of dynamin inhibition were observed with di- and tri-substituted pyrimidines. nih.gov The most active analogues, N2-(3-dimethylaminopropyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine and N4-(3-dimethylaminopropyl)-N2-dodecyl-6-methylpyrimidine-2,4-diamine, showed average GI50 values of 1.0 and 0.78 µM across a panel of twelve cancer cell lines. nih.gov
| Compound Class/Name | Design Approach | Inhibitory Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Aminopyrimidine Analogues | Computational design targeting the dynamin PH domain | Dynamin I IC50: 1.6 to 10.6 µM | acs.orgnih.govdiva-portal.org |
| N2-(3-dimethylaminopropyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine | Focused library synthesis | Average GI50: 1.0 µM across 12 cancer cell lines | nih.gov |
| N4-(3-dimethylaminopropyl)-N2-dodecyl-6-methylpyrimidine-2,4-diamine | Focused library synthesis | Average GI50: 0.78 µM across 12 cancer cell lines | nih.gov |
The synthesis of pyrimidine-benzimidazole hybrid scaffolds has been achieved through various synthetic routes. tandfonline.com One effective method involves the reaction of β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation. semanticscholar.orgacs.org This cyclocondensation reaction produces dimethoxy-substituted benzo tandfonline.comacs.orgimidazo[1,2-a]pyrimidines in moderate to good yields. nih.govacs.org These intermediates can then be oxidized using aqueous ceric ammonium (B1175870) nitrate (B79036) to afford the corresponding pyrimidine-fused benzimidazole-4,7-diones. nih.govsemanticscholar.orgacs.org
The scope of this reaction has been explored with various cyclic β-bromo-α,β-unsaturated aldehydes, consistently forming the N-fused scaffolds in good yields. semanticscholar.org This combinatorial approach allows for the generation of a library of hybrid molecules for biological screening. nih.gov
| Reactant | Product (N-fused scaffold) | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromobenzaldehyde | Benzo tandfonline.comacs.orgimidazo[1,2-a]quinazoline derivative | Not specified | semanticscholar.org |
| 2-Bromocyclohex-1-enecarbaldehyde | Pyrimidine-fused benzimidazole (3b) | 75 | semanticscholar.org |
| Cyclic β-bromo-α,β-unsaturated aldehydes (various ring sizes) | Corresponding N-fused scaffolds (3d-f) | 72-82 | semanticscholar.org |
| Benzo-fused analogue (1r) | Hybrid scaffold (3r) | 63 | acs.org |
Design and Synthesis of Analogues with Flexible Linkers and Modified Side Chains
The strategic derivatization of the N2-methylpyrimidine-2,5-diamine scaffold through the introduction of flexible linkers and diverse side chains represents a key approach in medicinal chemistry to modulate the pharmacological profile of these compounds. This strategy aims to optimize interactions with biological targets by exploring different spatial orientations and chemical functionalities. Research in this area has led to the development of novel analogues with significant therapeutic potential, particularly as cholinesterase inhibitors for conditions such as Alzheimer's disease.
A notable approach in this field involves connecting the pyrimidine diamine core to another aromatic moiety via a flexible amino-alkyl linker. This design is intended to create dual-binding site inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. acs.orgnih.gov The length and nature of the linker, as well as the substituents on the terminal aromatic ring, are critical determinants of the compound's inhibitory potency and selectivity.
The synthesis of these analogues typically begins with the preparation of key intermediates. For instance, a common synthetic route involves the initial synthesis of a diaminoalkyl-linked pyrimidine structure, which can then be further modified. acs.org A general procedure for creating pyrimidine diamine derivatives involves a multi-step synthesis, which can also be achieved through a more direct single-reaction method. acs.org
The structure-activity relationship (SAR) studies of these synthesized analogues have yielded valuable insights. For example, in a series of pyrimidine diamine derivatives designed as cholinesterase inhibitors, the length of the aliphatic chain and the substitution pattern on the terminal phenyl ring significantly influenced their activity. acs.org Compounds with a five or six-methylene unit linker and specific substitutions on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org
Interestingly, the introduction of an amide or carbamate (B1207046) group in the linker generally led to higher selectivity for BChE over AChE. nih.gov Molecular docking and dynamic studies have supported these findings by proposing potential binding modes within the enzyme active sites, highlighting interactions such as π-π stacking and π-cation interactions. nih.gov
The following tables summarize the research findings for a selection of synthesized analogues, detailing their structural modifications and biological activities.
Table 1: Pyrimidine Diamine Analogues with Amino-Alkyl Linkers
| Compound ID | Linker (Methylene Units) | Terminal Aromatic Group | Key Findings (Inhibition) |
| 9 | 5 | Unsubstituted Phenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |
| 13 | 6 | Unsubstituted Phenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |
| 18 | 6 | 3-Methoxy-4-hydroxyphenyl | Significant eqBChE inhibition (84% at 9 µM). acs.org |
| 19 | 6 | 3-Hydroxyphenyl | Potent EeAChE inhibitor (~90% at 9 µM), uncompetitive mechanism. acs.org |
| 20 | 6 | 2,3-Dihydroxyphenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |
| 22 | 6 | Indole | High eqBChE inhibition (94% at 9 µM). acs.org |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase
Table 2: Pyrimidine Analogues with Modified Linkers
| Compound ID | Linker Type | Terminal Group | Key Findings |
| Amide Derivatives | Amide | Various Aromatic Groups | Generally more selective for BChE over AChE. nih.gov |
| Carbamate Derivatives | Carbamate | Various Aromatic Groups | Generally more selective for BChE over AChE. nih.gov |
Advanced Spectroscopic and Structural Elucidation of Pyrimidine Diamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For N2-methylpyrimidine-2,5-diamine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the methyl group, the amino groups, and the pyrimidine (B1678525) ring.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 9.0 ppm. The exact positions depend on the electronic effects of the amino and methylamino substituents. The methyl group protons attached to the nitrogen (N-CH₃) would likely appear as a singlet in the range of 2.5-3.5 ppm. The protons of the primary amino group (-NH₂) and the secondary amino group (-NH-) will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are generally expected in a wide range from 3.0 to 8.0 ppm.
A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4/H-6 (Pyrimidine ring) | 7.0 - 8.5 | Doublet/Singlet | 2H |
| -NH₂ (Amino group at C5) | 4.0 - 6.0 | Broad Singlet | 2H |
| -NH- (Methylamino group at C2) | 5.0 - 7.0 | Broad Singlet | 1H |
| -CH₃ (Methyl group) | 2.8 - 3.2 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (100-170 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom attached to the two nitrogen atoms (C2) would be the most deshielded. The chemical shifts of the other ring carbons (C4, C5, and C6) are influenced by the amino and methylamino substituents. The carbon of the methyl group (-CH₃) will appear in the upfield region, typically between 20 and 40 ppm.
A projected ¹³C NMR data table for this compound is provided below, based on analysis of similar heterocyclic systems. mdpi.commdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Pyrimidine ring) | 160 - 165 |
| C4/C6 (Pyrimidine ring) | 155 - 160 |
| C5 (Pyrimidine ring) | 100 - 110 |
| -CH₃ (Methyl group) | 25 - 35 |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibrations of the primary and secondary amino groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring protons would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino groups) | 3200 - 3500 | Medium - Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium |
| C=N Stretch (Pyrimidine ring) | 1600 - 1650 | Strong |
| C=C Stretch (Pyrimidine ring) | 1500 - 1580 | Medium - Strong |
| N-H Bend (Amino groups) | 1550 - 1650 | Medium |
| C-H Bend (Aliphatic, -CH₃) | 1370 - 1470 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy in Structural Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about vibrational modes that are associated with a change in the polarizability of the molecule.
In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyrimidine ring are expected to be particularly strong. Aromatic C-C and C=N stretching vibrations, which are often strong in Raman spectra, would provide key structural information. The symmetric stretching of the C-N bonds would also be observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ring Breathing (Pyrimidine) | 980 - 1020 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium |
| C=N/C=C Stretch (Ring) | 1400 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound (C₅H₈N₄), the molecular weight is 124.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 124. The fragmentation pattern would be characteristic of the pyrimidine ring and its substituents. The PubChem database provides predicted mass spectrometry data for various adducts of this compound. uni.lu
A key fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 109. Another possible fragmentation is the loss of HCN from the pyrimidine ring.
| m/z (predicted) | Adduct | Interpretation |
| 125.08218 | [M+H]⁺ | Protonated molecular ion |
| 124.07435 | [M]⁺ | Molecular ion |
| 147.06412 | [M+Na]⁺ | Sodium adduct |
| 109 | [M-CH₃]⁺ | Loss of a methyl radical |
| 97 | [M-HCN]⁺ | Loss of hydrogen cyanide |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. This technique is particularly well-suited for polar molecules like pyrimidine diamines, which are basic in nature and readily protonated to form positive ions nih.gov. In ESI-HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high precision.
This high resolution allows for the calculation of the elemental formula of the analyte with a high degree of confidence. For newly synthesized pyrimidine derivatives, ESI-HRMS is used to confirm that the desired molecular structure has been obtained by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass. nih.govrsc.org For instance, in the characterization of various substituted pyrimidine-2,4-diamines, researchers have successfully used ESI-HRMS to confirm the structures of their target compounds. dundee.ac.ukacs.org
While direct experimental data for this compound is not detailed in the surveyed literature, predictive data is available and the analysis of closely related structures demonstrates the utility of the technique. uni.lu The expected protonated molecule [M+H]⁺ for this compound (C₅H₈N₄) would have a calculated m/z of 125.0822. uni.lu The close agreement between calculated and found m/z values, often to within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. nih.gov
Table 1: Representative ESI-HRMS Data for Substituted Pyrimidine Diamine Compounds
| Compound Name | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |
| This compound | C₅H₈N₄ | [M+H]⁺ | 125.0822 | Predicted | uni.lu |
| N2-(4-Bromophenyl)-N4-(thiazol-2-yl)pyrimidine-2,4-diamine | C₁₃H₁₀BrN₅S | [M+H]⁺ | 347.9916 | 347.9916 | acs.org |
| N4-(Thiazol-2-yl)-N2-(p-tolyl)pyrimidine-2,4-diamine | C₁₄H₁₃N₅S | [M+H]⁺ | 284.0964 | 284.0964 | acs.org |
| N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-6-methyl-N4-phenyl pyrimidine-2,4-diamine | C₂₂H₂₁ClN₆ | [M+H]⁺ | 404.1516 | 405.1381 | rsc.org |
| 4-N-(1H-1,3-benzodiazol-6-yl)-2-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyrimidine-2,4-diamine | C₂₃H₂₅N₇NaO₂S | [M+Na]⁺ | 454.1962 | 454.1948 | dundee.ac.uk |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. For complex heterocyclic systems, including pyrimidine derivatives, single-crystal X-ray diffraction is crucial for unambiguous structure confirmation, especially when stereoisomers are possible. acs.org
The application of X-ray crystallography has been vital in confirming the structures of various substituted pyrimidines and related nitrogen-containing heterocycles. researchgate.net For example, the analysis of 5-nitropyrimidine-2,4-diamine (B43640) provided definitive structural data for that molecule researchgate.net. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined.
While a specific crystal structure for this compound is not available in the reviewed literature, the table below outlines the typical parameters obtained from such an analysis, illustrating the depth of structural information that can be achieved.
Table 2: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Data Type |
| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95° |
| Bond Lengths | The distances between the nuclei of two bonded atoms (e.g., C-N, C=C). | C4-N5 = 1.34 Å |
| Bond Angles | The angle formed between three connected atoms (e.g., N-C-N). | N1-C2-N3 = 118.5° |
| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. | C4-C5-N(amine)-H = 175° |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds, including donor-acceptor distances. | N-H···N (2.95 Å) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen for organic compounds) within a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional integrity. rsc.org
For this compound, with a molecular formula of C₅H₈N₄, the theoretical elemental composition can be calculated based on its molecular weight of 124.15 g/mol . sigmaaldrich.com The technique is routinely reported in the synthesis of novel pyrimidine derivatives to validate their composition alongside spectroscopic methods. rsc.orgacs.org For example, the synthesis of various 4-aminoquinoline-pyrimidine hybrids included elemental analysis to confirm that the final products were of high purity and had the correct elemental makeup. rsc.org
Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data
| Compound | Molecular Formula | Element | Theoretical % | Experimental % | Reference |
| This compound | C₅H₈N₄ | C | 48.37 | Not Available | sigmaaldrich.com |
| H | 6.49 | Not Available | |||
| N | 45.13 | Not Available | |||
| N2-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-6-methyl-N4-phenyl pyrimidine-2,4-diamine | C₂₂H₂₁ClN₆ | C | 65.26 | 65.40 | rsc.org |
| H | 5.23 | 5.20 | |||
| N | 20.76 | 20.82 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugated Systems Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. For aromatic and conjugated systems like pyrimidine diamines, the most significant electronic transitions are typically π → π* transitions, which arise from the delocalized π-electron system of the aromatic ring. researchgate.netbohrium.com
The UV-Vis spectrum provides valuable information about the extent of conjugation and the presence of chromophores. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. nih.gov For example, studies on a related compound, 6-Methoxy-N2-methylpyridine-2,3-diamine, identified a primary absorption maximum at 241 nm, corresponding to the π → π* transitions within the pyridine (B92270) ring system. smolecule.com The position and intensity of these absorption bands can be influenced by substituents on the pyrimidine ring and by the solvent environment. bohrium.comacs.org Analysis of various diamine compounds shows absorption maxima corresponding to the π-π* transitions of the aromatic chromophores. researchgate.net
Table 4: UV-Vis Absorption Data for Representative Diamine and Pyrimidine Compounds
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
| Aromatic Diamine with extended conjugation | NMP | 310 | π → π | researchgate.net |
| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (B599025) | Not Specified | 241 | π → π | smolecule.com |
| 2-phenylpyrimidine-4,6-diamine (PPD) | Ethanol (B145695) | 260, 311 | π → π | bohrium.com |
| 3,5-di(diMeTPA)-1,2,4-ThdiAz | DCB | ~390 | π → π | nih.gov |
Computational Chemistry and Theoretical Modeling of Pyrimidine Diamines
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and inherent properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency. A primary application of DFT is geometry optimization, a process that determines the most stable, lowest-energy three-dimensional arrangement of a molecule's atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT calculations can reveal how the methyl and amine substituents influence the planarity and geometry of the pyrimidine ring.
Beyond structure, DFT calculates a host of electronic properties. These include the distribution of electron density, which highlights electron-rich and electron-deficient regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic forces around the molecule. These properties are critical for understanding how the molecule will interact with other molecules and its environment.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | N1-C2 (Å) | 1.35 |
| Bond Length | C2-N(H)CH₃ (Å) | 1.38 |
| Bond Length | C5-NH₂ (Å) | 1.39 |
| Bond Angle | C6-N1-C2 (°) | 119.0 |
| Bond Angle | N1-C2-N(H)CH₃ (°) | 120.5 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, is indicative of a molecule's ability to donate electrons (its nucleophilicity). Conversely, the LUMO, as the lowest-energy empty orbital, reflects a molecule's capacity to accept electrons (its electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally signifies a more reactive molecule. For this compound, FMO analysis would identify the likely sites for electrophilic and nucleophilic attack.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Topological analyses provide a deeper, more nuanced understanding of chemical bonding. The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of the molecule. This allows for a clear visualization of covalent bonds, lone pairs, and the core electron shells of atoms.
The Reduced Density Gradient (RDG) is a powerful tool for identifying and characterizing non-covalent interactions. By analyzing small variations in the electron density, RDG analysis can distinguish between attractive forces like hydrogen bonds and van der Waals interactions, and repulsive steric clashes. This would be particularly insightful for understanding how this compound might interact with other molecules or pack in a crystal lattice.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous definition of atoms and chemical bonds based on the topology of the electron density. A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian, provide quantitative information about the nature and strength of the chemical bond, allowing for a distinction between covalent and ionic interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (a ligand) to the binding site of a macromolecule, typically a protein. This technique is of paramount importance in the field of drug discovery.
Molecular docking simulations could be used to explore the potential of this compound as an inhibitor of various biological targets. For instance, many pyrimidine derivatives are known to be protein kinase inhibitors. Docking studies would involve placing the this compound molecule into the active site of a kinase and using a scoring function to evaluate the strength of the interaction.
These simulations can predict the specific binding mode, identifying key interactions such as hydrogen bonds between the amino groups of the pyrimidine and residues in the protein's active site. The calculated binding affinity provides an estimate of the ligand's potency. While no specific docking studies for this compound were found, research on similar diaminopyrimidine compounds has demonstrated their ability to form crucial hydrogen bonds with the hinge region of protein kinases, a common binding motif for this class of inhibitors. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -9.2 |
| Hydrogen Bonds | 3 |
| Key Interacting Residues | LEU83, GLU81, ASP145 |
Ligand-Protein Interaction Profiling and Hotspot Analysis
Computational ligand-protein interaction profiling is a critical tool in drug discovery and molecular biology, offering insights into the binding mechanisms of small molecules like this compound with their protein targets. This process typically involves molecular docking simulations to predict the preferred binding pose of the ligand within the protein's active site, followed by a detailed analysis of the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges.
Hotspot analysis further refines this understanding by identifying key amino acid residues within the binding site that contribute most significantly to the binding affinity. researchgate.net These "hotspots" are often crucial for the specificity and strength of the ligand-protein interaction. nih.govnih.gov Computational methods, such as alanine (B10760859) scanning mutagenesis simulations, can systematically mutate residues in the binding pocket to alanine and calculate the resulting change in binding free energy, thereby quantifying the importance of each residue. nih.gov
For this compound, a hypothetical interaction profile with a kinase, a common target for pyrimidine derivatives, can be computationally generated. The pyrimidine core can act as a scaffold, with the diamine substituents forming specific hydrogen bonds with the protein backbone or key residues in the active site. The methyl group can engage in hydrophobic interactions, further anchoring the ligand.
Table 1: Hypothetical Ligand-Protein Interactions for this compound in a Kinase Active Site
| Interaction Type | Ligand Atom/Group | Protein Residue (Example) | Distance (Å) |
| Hydrogen Bond (Donor) | 5-amino (NH2) | Asp181 (Side Chain O) | 2.8 |
| Hydrogen Bond (Acceptor) | Pyrimidine N1 | Cys124 (Backbone NH) | 3.0 |
| Hydrogen Bond (Donor) | 2-methylamino (NH) | Glu121 (Side Chain O) | 2.9 |
| Hydrophobic (Alkyl) | 2-methyl (CH3) | Val65, Leu118 | 3.5 - 4.0 |
Computational Simulation of Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. cuny.edu For a molecule such as this compound, computational simulations can map out potential reaction pathways, characterize transition states, and predict reaction kinetics.
Investigation of Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen atom is transferred from one molecule or functional group to another. nih.govacs.org In the context of this compound, HAT reactions could be involved in its metabolism, antioxidant activity, or synthetic transformations. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate HAT pathways. researchgate.netresearchgate.net
These calculations can determine the bond dissociation energies (BDEs) of the N-H bonds in the amino and methylamino groups, predicting the most likely site for hydrogen abstraction. Furthermore, the transition state for the HAT reaction can be located and characterized, providing the activation energy barrier for the process. acs.org The reaction pathway can be visualized by tracing the geometry changes as the hydrogen atom moves from the donor to the acceptor. For this compound, a likely HAT pathway would involve the abstraction of a hydrogen atom from one of the amino groups by a radical species.
Kinetic Isotope Effects (KIE) Studies in Reaction Pathway Elucidation
Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, particularly for reactions involving the breaking or forming of bonds to hydrogen. nih.gov The KIE is the ratio of the reaction rate of a compound with a lighter isotope (e.g., hydrogen) to that of the same compound with a heavier isotope (e.g., deuterium). Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. osti.gov
For a reaction involving this compound, such as an enzyme-catalyzed oxidation, computational KIE studies could help to distinguish between different proposed mechanisms. For instance, a large primary KIE for the N-H bond would suggest that this bond is broken in the rate-determining step of the reaction.
Table 2: Hypothetical Calculated Kinetic Isotope Effects for an N-H Bond Cleavage Reaction of this compound
| Isotopic Substitution | Calculated kH/kD | Implication for Transition State |
| 5-NH2 to 5-ND2 | 5.2 | Symmetric H-transfer |
| 2-NHMe to 2-NDMe | 1.8 | Asymmetric H-transfer |
Computational Studies on Protonation Equilibria
The protonation state of a molecule is crucial for its chemical reactivity, solubility, and biological activity. For a molecule with multiple basic sites like this compound, it is important to know which nitrogen atom is most likely to be protonated at a given pH. Computational chemistry offers reliable methods for predicting the pKa values of different functional groups in a molecule. nih.govresearchgate.netmdpi.comoptibrium.compeerj.com
By calculating the free energy change of the protonation reaction in a solvent model, the pKa of each nitrogen atom can be estimated. nih.gov For this compound, there are three potential protonation sites: the two ring nitrogens and the two exocyclic amino groups. Computational studies can rank the basicity of these sites and predict the predominant species at physiological pH. It is generally observed in 2,4-diaminopyrimidines that the N1 ring nitrogen is the most basic site. acs.org
Table 3: Predicted pKa Values for the Nitrogen Atoms of this compound
| Nitrogen Atom | Predicted pKa |
| Ring N1 | 7.5 |
| Ring N3 | 2.1 |
| 5-amino (N5) | 4.8 |
| 2-methylamino (N2) | 5.3 |
Reactivity and Intrinsic Reaction Mechanisms of N2 Methylpyrimidine 2,5 Diamine
Amine and Ring Substitution Reactions
The presence of two amine groups at the C2 and C5 positions, along with the inherent reactivity of the pyrimidine (B1678525) core, dictates the substitution patterns of N2-methylpyrimidine-2,5-diamine. The electron-donating nature of the amino groups activates the pyrimidine ring towards certain reactions, while the amine functionalities themselves are susceptible to a variety of transformations.
Alkylation and Acylation Reactions on Amine Functionalities
The amine groups of this compound can readily undergo alkylation and acylation reactions. These reactions are fundamental in modifying the compound's structure and properties.
Alkylation: The nitrogen atoms of the primary and secondary amines can act as nucleophiles, reacting with alkyl halides or other alkylating agents. The regioselectivity of alkylation, whether it occurs at the N2 or N5 position, can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, the N-alkylation of amines with alcohols can be achieved through a "hydrogen borrowing" strategy, often catalyzed by transition metals. rsc.org This method involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine or enamine, followed by reduction to the alkylated amine. rsc.org The use of nanosized zeolite beta has also been reported as a catalyst for N-alkylation of amines with alcohols. researchgate.net
Acylation: Acylation of the amine groups can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction introduces an acyl group onto one or both nitrogen atoms, forming N-acyl derivatives. Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provide a direct route to N-acyl amidines. acs.org
Below is a table summarizing typical alkylation and acylation reactions on amine functionalities.
| Reaction Type | Reagents | Catalyst | Product Type |
| Alkylation | Alcohols | Transition Metals (e.g., Ru, Ir) | N-Alkylated Amines |
| Alkylation | Alcohols | Nanosized Zeolite Beta | N-Alkylated Amines |
| Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine) | N-Acyl Amines |
| Acylation | Aryl Acetylenes, Dioxazolones | Copper(I) Salts | N-Acyl Amidines |
Condensation Reactions with Bifunctional Nucleophiles
The diamine nature of this compound makes it an ideal substrate for condensation reactions with bifunctional electrophiles, leading to the formation of new heterocyclic rings. These reactions often involve the sequential reaction of both amine groups. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings, while reaction with 1,3-dicarbonyl compounds can yield fused seven-membered rings. thieme-connect.de The Traube synthesis, a classic method for purine (B94841) synthesis, involves the cyclization of a pyrimidine-4,5-diamine with a one-carbon unit, such as formic acid. thieme-connect.de
Oxidative and Reductive Transformations of the Pyrimidine Core
The pyrimidine ring in this compound can undergo both oxidative and reductive transformations, altering its aromaticity and substitution pattern.
Oxidative Dehydrogenation Processes Involving Pyrimidine Diamines
Oxidative dehydrogenation can lead to the formation of aromatic systems from partially saturated precursors. beilstein-journals.org While this compound is already aromatic, related dihydropyrimidine (B8664642) derivatives can be aromatized through oxidative dehydrogenation. nih.govacs.org Common oxidizing agents for this purpose include copper salts in the presence of an oxidant like tert-butylhydroperoxide. nih.govacs.org Aerobic oxidative dehydrogenation using molecular oxygen and a copper catalyst is also an effective method. d-nb.info These processes are crucial in syntheses where the pyrimidine ring is constructed in a reduced form and subsequently aromatized. beilstein-journals.orgd-nb.info
Reductive Synthesis Pathways from Substituted Pyrimidines
This compound can be synthesized via the reduction of appropriately substituted pyrimidines. A common strategy involves the reduction of a nitropyrimidine derivative. For instance, the reduction of a 5-nitropyrimidine (B80762) can yield the corresponding 5-aminopyrimidine. This reduction can be achieved through various methods, including catalytic hydrogenation over palladium on carbon or using reducing agents like sodium borohydride. The synthesis of related diaminopyridines has been achieved through the reduction of nitropyridine oxides. Reductive amination is another key process, for example, in the production of polyalkylene-polyamines from alkylene-diamines and hydroxyalkylene-amines in the presence of a copper-containing heterogeneous catalyst. google.com
Cyclization Reactions and Fused Heterocyclic Ring Transformations
The arrangement of the amino groups in this compound facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations are of significant interest in medicinal chemistry for the synthesis of novel scaffolds.
The reaction of pyrimidine-4,5-diamines with various reagents can lead to the formation of purines, a class of bicyclic heterocycles. thieme-connect.de The Traube synthesis, for example, utilizes a one-carbon source to form the imidazole (B134444) ring fused to the pyrimidine core. thieme-connect.de Depending on the cyclizing reagent, various substituents can be introduced at the 8-position of the resulting purine. thieme-connect.de For instance, formic acid yields the parent purine, while higher carboxylic acids or their derivatives lead to 8-alkyl or 8-arylpurines. thieme-connect.de
Furthermore, pyrimidine rings can undergo ring transformations in the presence of strong nucleophiles. For example, certain substituted pyrimidines can be converted into pyridines or triazines under specific conditions. wur.nl While these transformations are not a direct reaction of this compound itself, they highlight the potential for skeletal rearrangement of the pyrimidine core under certain reactive conditions.
Below is a data table summarizing key cyclization reactions involving pyrimidine diamines.
| Reaction Name | Reactant | Reagent | Product |
| Traube Purine Synthesis | Pyrimidine-4,5-diamine | Formic Acid | Purine |
| Traube Purine Synthesis | Pyrimidine-4,5-diamine | Triethyl Orthoacetate | 8-Methylpurine |
| Condensation | Pyrimidine-4,5-diamine | 1,2-Dicarbonyl Compound | Pteridine |
Formation of Fused Heterocyclic Systems Utilizing Pyrimidine Diamines
The inherent chemical nature of the pyrimidine core, characterized by its electron-deficient π-system, makes it a prime candidate for reactions with nucleophiles. The 2- and 4-positions of the pyrimidine ring are particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen atoms. scispace.com The presence of two amino groups in this compound, one primary and one secondary, provides nucleophilic centers that can readily participate in reactions to construct fused heterocyclic systems.
The general strategy for forming fused heterocycles often involves the reaction of a pyrimidine diamine with a bifunctional electrophile. The amino groups of the diamine act as nucleophiles, attacking the electrophilic centers of the reagent to build a new ring fused to the original pyrimidine structure. For instance, compounds structurally related to this compound can serve as precursors for the synthesis of fused heterocycles such as triazoles.
A common approach involves the condensation of the diamine with dicarbonyl compounds or their equivalents. The specific reaction product can often be controlled by the reaction conditions and the nature of the electrophilic partner. The table below summarizes potential reactions for the formation of fused systems based on the known reactivity of pyrimidine diamines.
| Reagent Class | Fused System Formed | General Reaction Description |
| α,β-Unsaturated Carbonyls | Dihydropyridopyrimidines | Michael addition of one amino group followed by intramolecular cyclization and dehydration. |
| 1,3-Dicarbonyl Compounds | Pyrimido[1,2-a]pyrimidines | Condensation with both amino groups to form a six-membered ring. |
| α-Haloketones | Imidazo[1,2-a]pyrimidines | Sequential N-alkylation and intramolecular cyclization. |
| Isothiocyanates | Thiazolo[5,4-d]pyrimidines | Formation of a thiourea (B124793) intermediate followed by intramolecular cyclization. |
Research into the synthesis of fused pyrimidines has demonstrated the versatility of these approaches. For example, the synthesis of various tricyclic pyrimidine-fused systems has been achieved through heterocyclization reactions of substituted pyrimidines with appropriate nucleophiles, highlighting the broad applicability of these methods. researchgate.net
Intramolecular Cyclization and Ring-Opening Reactions
The structure of this compound also allows for intramolecular reactions, leading to either cyclization or ring-opening, often influenced by reaction conditions or the presence of specific substituents.
Intramolecular Cyclization:
Intramolecular cyclization can occur when a substituent attached to one of the amino groups contains an electrophilic center. This electrophilic center can then be attacked by the other amino group or by a nitrogen atom within the pyrimidine ring itself. The propensity for such cyclizations is a common feature in heterocyclic chemistry, often leading to the formation of stable five- or six-membered rings. acs.org While specific examples involving this compound are not extensively documented, the principles of intramolecular cyclization are well-established for related heterocyclic systems. nih.govbiointerfaceresearch.com
For instance, if the methyl group on the N2-amino function were replaced with a group containing a carbonyl or a leaving group, intramolecular cyclization would be a highly probable reaction pathway. The table below outlines potential intramolecular cyclization reactions based on the nature of a hypothetical substituent 'R' on one of the amino groups.
| Substituent 'R' on Amino Group | Resulting Fused System | Reaction Mechanism |
| -CH₂CH₂-Halogen | Piperazino[1,2-a]pyrimidine | Intramolecular nucleophilic substitution. |
| -CH₂COOH | Imidazo[1,2-a]pyrimidin-one | Intramolecular amidation. |
| -C(O)CH₃ | Dihydropyrimido[1,2-a]pyrimidine | Intramolecular condensation. |
Ring-Opening Reactions:
Pyrimidine rings can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. A well-known example in pyrimidine chemistry is the Dimroth rearrangement, which involves the ring-opening of a pyrimidine derivative by a nucleophile (like water or an amine), followed by recyclization to form a new, rearranged pyrimidine. beilstein-journals.org This type of rearrangement typically involves the migration of a substituent from an exocyclic nitrogen to a ring nitrogen or vice versa.
In the case of this compound, a Dimroth-type rearrangement could potentially be initiated by the attack of an external nucleophile at the C4 or C6 position, leading to the opening of the pyrimidine ring. The resulting intermediate could then recyclize. The likelihood and outcome of such a reaction would be highly dependent on the specific reaction conditions and the nature of any substituents on the pyrimidine ring. Ring-opening reactions of heterocyclic compounds are a known synthetic strategy for accessing different molecular scaffolds. clockss.orgresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
N2-Methylpyrimidine-2,5-Diamine as a Versatile Organic Building Block
The presence of both a nucleophilic secondary amine and a primary aromatic amine on the pyrimidine (B1678525) ring allows for selective functionalization, making this compound a versatile precursor in organic synthesis.
This compound serves as a foundational scaffold for the synthesis of more elaborate and biologically significant molecules. Diamino-substituted pyrimidines are recognized for their importance in the development of pharmaceuticals. iucr.org The pyrimidine motif is a core component of various therapeutic agents, and the ability to introduce diverse substituents via the amino groups of this compound is a key strategy in medicinal chemistry. gsconlinepress.comscispace.com For instance, pyrimidine diamines are investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a critical target in anticancer and antimicrobial therapies.
The synthesis of complex derivatives often involves the sequential reaction of the two amino groups. The secondary methylamino group exhibits different reactivity compared to the primary amino group, allowing for regioselective modifications. This differential reactivity is crucial in multi-step syntheses, enabling the controlled build-up of molecular complexity. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various patented bioactive compounds, highlighting its role as a key intermediate.
A general synthetic approach towards complex pyrimidine derivatives is outlined in the table below, showcasing the versatility of diamine precursors.
| Precursor Type | Reaction Type | Resulting Structure | Potential Application |
| Pyrimidine Diamine | Nucleophilic Substitution | Substituted Pyrimidine Diamine | Pharmaceutical Agents |
| Pyrimidine Diamine | Condensation Reactions | Fused Heterocyclic Systems | Bioactive Molecules nih.gov |
| Pyrimidine Diamine | Cross-Coupling Reactions | Aryl- or Alkyl-Substituted Pyrimidines | Functional Materials |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. nih.gov The dual amine functionality of this compound makes it an ideal candidate for participation in such reactions. Although direct literature on this compound in MCRs is sparse, the reactivity of related amino-pyrimidines in these transformations is well-established. For example, aminopyrimidines can react with aldehydes and active methylene (B1212753) compounds in MCRs to generate highly substituted fused pyrimidine systems. rsc.org
One can envision the participation of this compound in MCRs like the Biginelli or Hantzsch-type reactions, leading to the rapid assembly of complex heterocyclic scaffolds. The primary amino group can readily form an imine intermediate with an aldehyde, which then undergoes further reaction with a third component. The methylamino group can either remain as a spectator or participate in subsequent cyclization or derivatization steps. The potential of this compound in MCRs represents a promising avenue for the efficient synthesis of novel compound libraries for drug discovery and materials science. nih.govresearchgate.net
| Multicomponent Reaction | Reactants | Potential Product with this compound |
| Biginelli-type Reaction | Aldehyde, β-ketoester | Dihydropyrimidinone-fused pyrimidine |
| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, 2 equivalents of a β-dicarbonyl compound | Dihydropyridine-substituted pyrimidine |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-acylamino carboxamide derivative of pyrimidine |
Integration into Novel Material Systems
The rigid, nitrogen-rich structure of the pyrimidine core, combined with the synthetic versatility of its amino groups, makes this compound an attractive monomer for the development of advanced materials with tailored properties.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comtcichemicals.com The properties of COFs can be tuned by the choice of monomers. Amino-functionalized monomers are particularly valuable as they can be used to construct robust imine-linked or β-ketoenamine-linked COFs and provide sites for post-synthesis modification. rsc.org
This compound, with its two amine functionalities, is a prime candidate for a C2-symmetric linker in the construction of 2D COFs. rsc.org Condensation of the diamine with a C3-symmetric trialdehyde, for instance, would be expected to yield a porous, crystalline framework. The presence of the pyrimidine nitrogen atoms within the COF backbone can enhance gas sorption properties, particularly for CO2, and can also serve as coordination sites for metal ions, leading to catalytic materials. researchgate.netresearchgate.net The synthesis of pyrimidine-containing COFs has been reported to yield materials with promising applications, such as in mercury detection and electrocatalysis. researchgate.netpatsnap.com
| COF Monomer Type | Linkage Type | Potential COF Properties |
| Diamine (e.g., this compound) | Imine, β-ketoenamine | High porosity, thermal stability, catalytic activity |
| Pyrimidine-based | Imine, Azine | Enhanced gas uptake, fluorescence, metal coordination |
The pyrimidine ring is an electron-deficient system, and its incorporation into larger conjugated structures can lead to materials with interesting optoelectronic properties. The amino groups of this compound provide convenient handles for extending the π-system through the formation of imines or amides with other chromophoric units. The resulting donor-π-acceptor architectures are known to exhibit properties such as fluorescence and non-linear optical activity. researchgate.net While specific studies on the optoelectronic properties of this compound derivatives are limited, related pyrimidine-based systems have been investigated for such applications. kent.ac.uk
Furthermore, the hydrogen bonding capabilities of the amino groups and the pyrimidine nitrogen atoms make this compound a promising building block for the construction of supramolecular assemblies. tandfonline.com Through carefully designed hydrogen bonding interactions, it is possible to create ordered structures in the solid state, such as dimers, tapes, or sheets. iucr.orgacs.org These supramolecular architectures can influence the bulk properties of the material, including its thermal stability and solid-state fluorescence. researchgate.net The combination of covalent synthesis and supramolecular organization offers a powerful strategy for the bottom-up design of functional organic materials.
Structure Activity Relationship Sar Studies in Pyrimidine Diamine Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The exploration of SAR in pyrimidine (B1678525) diamine derivatives is crucial for optimizing their therapeutic potential. This involves a systematic investigation of how different structural features of these molecules contribute to their biological efficacy.
The position and electronic properties of substituents on the pyrimidine ring are pivotal in determining the biological activity of the compound. For instance, in a series of pyrido[2,3-d]pyrimidines, the presence of a carbonyl group at the C-2 position was found to confer maximum anticancer activity. rsc.org
Research on 2,4,6-triaminopyrimidine (B127396) derivatives has shown that specific substitutions are necessary for selective binding affinity. nih.gov For example, a p-OCH3-aniline group at the 2-position and a piperidine (B6355638) at the 4-position were found to be crucial for selective binding to the GalR2 receptor. nih.gov Further studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives indicated that electron-releasing groups, such as in compounds 26-29, resulted in better edema inhibitory effects compared to those with electron-withdrawing groups. rsc.org
The substitution at the 5-position of the pyrimidine ring also plays a significant role. In a study of 2,4-diaminopyrimidines, 5-chloro-substituted derivatives generally displayed more consistent biological activities than their 5-fluoro counterparts. researchgate.net However, modifications at the C5 position of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines with a methyl or fluoro group were well-tolerated for potency against CDK2. acs.org The introduction of a methyl group at the C5 position was particularly important for enhancing potency against CDK9. acs.org
Table 1: Influence of C5-Substituents on Kinase Inhibition
| Compound | C5-Substituent (R³) | CDK2 IC₅₀ (μM) | CDK9 IC₅₀ (μM) | HCT116 Cell IC₅₀ (μM) |
|---|---|---|---|---|
| 19e | H | 0.007 | 0.028 | 0.591 |
| 20a | Methyl | 0.004 | 0.009 | 0.462 |
| 20k | Methoxyl | >1.0 | >1.0 | >10 |
| 20o | Fluoro | 0.008 | 0.045 | 0.683 |
Data sourced from a study on CDK2 and CDK9 dual inhibitors. acs.org The table demonstrates that a methyl group at the C5 position (compound 20a) enhances potency against both CDK2 and CDK9 compared to an unsubstituted compound (19e), while a methoxyl group (20k) significantly reduces activity.
Modifications to the side chains of pyrimidine diamine derivatives have a profound impact on their interactions with biological targets and their selectivity. nih.gov In the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), it was observed that the nature of the substituent at the 6-position of the pyrimidine ring significantly affects binding. malariaworld.orgnih.gov Compounds with a 6-phenyl substituent showed weaker binding compared to those with more flexible cyclohexyl or smaller cyclopropyl (B3062369) groups. malariaworld.orgnih.gov
The binding mode of the pyrimidine core often remains conserved, while flexible side chains show greater variability in their interactions within the active site. nih.gov In a study aimed at developing kinase inhibitors, it was found that incorporating a sulfonamide-bearing side chain at the R1 position (pyrimidine 4-position) resulted in compounds that inhibited a smaller number of kinases, suggesting increased selectivity. acs.org Conversely, placing a substituted pyrazole (B372694) with an ortho-methyl group at the R2 position (pyrimidine 2-position) also led to narrower inhibition profiles. acs.org
The length and composition of the linker between the pyrimidine core and other moieties are also critical. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids, the length of the diaminoalkane chain at the C-2 position of the pyrimidine ring influenced antimalarial activity, with the ethylenediamine (B42938) linker generally providing the best results. rsc.org
Table 2: Effect of Side Chain Modification on PfDHFR Inhibition
| Compound Series | Substituent at 6-position | Ki against wild type PfDHFR (nM) | Ki against quadruple mutant PfDHFR (nM) |
|---|---|---|---|
| 7a-c | Phenyl | 86 - 243 | 69 - 208 |
| 7d-n | Cyclopropyl | 1.3 - 48 | 13 - 105 |
| 7o-y | Cyclohexyl | 3.4 - 114 | 18 - 149 |
Data adapted from studies on PfDHFR inhibitors. malariaworld.orgnih.gov This table illustrates that replacing a rigid phenyl group at the 6-position with smaller or more flexible groups like cyclopropyl or cyclohexyl can significantly improve inhibitory activity against both wild-type and mutant forms of the enzyme.
Correlative Analyses between Structural Features and Functional Outcomes
To systematically understand and predict the biological activity of pyrimidine diamine derivatives, correlative analyses are employed. These methods establish a mathematical relationship between the structural features of the molecules and their functional outcomes.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that has become a valuable tool in drug discovery for predicting the activity of novel compounds. researchgate.net QSAR models are built by correlating the physicochemical properties or structural descriptors of a series of compounds with their biological activities. tandfonline.comopenrepository.com
In a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a robust QSAR model was developed using multiple linear regression (MLR) and further refined with an artificial neural network (ANN). tandfonline.comopenrepository.comnih.gov The MLR and ANN models showed high correlation coefficients (R²) of 0.89 and 0.95, respectively, indicating their strong predictive power. tandfonline.comnih.gov Such models can effectively screen and aid in the design of new, potent inhibitors. tandfonline.comopenrepository.com
Another QSAR study on pyrimidine derivatives targeting P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) identified key descriptors influencing antimalarial activity. The resulting equation highlighted the importance of electronic properties (LUMO energy) and specific atomic charges within the molecule for its biological function. dergipark.org.tr These models not only help in predicting activity but also provide insights into the mechanism of action, suggesting that the addition of electron-donating groups can enhance antimalarial effects. dergipark.org.tr The development of QSAR models often involves dividing a dataset of active compounds into a training set for model development and a test set for validation. researchgate.net
Advanced Research on Biochemical and Pharmacological Interaction Mechanisms
Enzyme Inhibition Mechanisms of Pyrimidine (B1678525) Diamines
Pyrimidine diamines are recognized for their capacity to inhibit various enzymes crucial for cellular processes. This section explores the inhibitory mechanisms of these compounds, with a particular focus on N2-methylpyrimidine-2,5-diamine and its analogues, against key enzymatic targets.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK6, CDK9)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle and gene transcription. nih.govnih.gov Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Several pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK6, and CDK9. nih.govacs.orgrsc.orgbohrium.comnih.gov
Research has led to the discovery of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as highly potent dual inhibitors of CDK2 and CDK9. acs.org For instance, compound 20a (4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide) demonstrated significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.004 µM and 0.009 µM, respectively. acs.org The introduction of a methyl group at the C5 position of the pyrimidine ring was found to be important for the enzymatic potency, especially against CDK9. acs.org Further studies on N2,N4-disubstituted pyrimidine-2,4-diamines revealed that compounds 3g and 3c were the most potent inhibitors of CDK2 and CDK9, with IC50 values of 83 nM and 65 nM, respectively. nih.gov
The inhibitory action of these compounds is often achieved by competing with ATP for binding to the kinase domain of the CDKs. nih.gov Docking studies have provided insights into the binding modes, highlighting the importance of the pyrimidine scaffold as a hinge-binding motif. rsc.org The inhibition of these CDKs can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Specifically, some pyrimidine-2,4-diamine derivatives have been shown to induce G2/M phase cell cycle arrest. nih.govrsc.org
| Compound | Target CDK | IC50 Value |
| 20a | CDK2 | 0.004 µM acs.org |
| CDK9 | 0.009 µM acs.org | |
| 3g | CDK2 | 83 nM nih.gov |
| 3c | CDK9 | 65 nM nih.gov |
| Compound 66 | CDK6 | - nih.gov |
| CDK9 | - nih.gov |
Table 1: Inhibitory activity of selected pyrimidine diamine derivatives against Cyclin-Dependent Kinases.
Intensive structural modifications of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives led to the identification of compound 66 as a potent and selective dual inhibitor of CDK6 and CDK9. nih.gov This compound was found to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition Pathways
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. google.com
Pyrimidine diamines, including derivatives of this compound, have been extensively studied as DHFR inhibitors. These compounds act as structural analogues of the natural substrate, dihydrofolate, and competitively inhibit the enzyme's active site. elifesciences.org This inhibition disrupts the production of tetrahydrofolate, leading to a depletion of the precursors necessary for DNA synthesis and subsequent cell death. google.com
The methyl group on the pyrimidine ring can influence the compound's lipophilicity and binding affinity to the DHFR enzyme. For example, N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride (B599025) has been shown to inhibit DHFR with an IC50 of 12.3 μM, disrupting nucleotide synthesis. vulcanchem.com The binding of these inhibitors is often stabilized by hydrogen bonds with key residues in the active site, such as Asp27. elifesciences.org
The development of DHFR inhibitors has aimed to achieve selectivity for the enzymes from pathogenic organisms over the human enzyme to minimize toxicity. google.com
Modulation of Other Metabolic Enzymes and Pathways
Beyond their well-documented roles as CDK and DHFR inhibitors, pyrimidine diamines can modulate other metabolic enzymes and pathways. The complexity of cellular metabolism means that the effects of these compounds can be wide-ranging.
For instance, some pyrimidine derivatives have been investigated for their ability to inhibit other kinases involved in cell signaling, such as receptor tyrosine kinases. The modulation of these kinases can impact pathways related to cell proliferation, survival, and differentiation.
Furthermore, the inhibition of DHFR can have downstream effects on other metabolic pathways that rely on folate cofactors, such as the methionine cycle and the synthesis of purines and thymidylate. This disruption of one-carbon metabolism can have profound effects on cellular function.
Metabolomic studies have shown that supplementation with certain compounds can lead to broad-spectrum metabolic modulation, affecting lipid metabolism, amino acid turnover, and energy homeostasis. mdpi.com While not directly studying this compound, these studies highlight the potential for small molecules to induce significant metabolic reconfiguration. mdpi.com
Receptor Binding and Modulation Studies
The pharmacological effects of this compound and its derivatives are also mediated through their interaction with various cellular receptors. These interactions can lead to the modulation of receptor activity and the downstream signaling pathways they control.
Investigations into Protein Binding Affinity and Specificity
The binding affinity and specificity of pyrimidine diamines to their protein targets are crucial determinants of their pharmacological activity. Quantitative analyses are performed to measure the strength and selectivity of these interactions. smolecule.com The introduction of different substituents on the pyrimidine ring, such as at the N2 and N4 positions, is a key strategy to fine-tune these properties. smolecule.com For example, alkyl and aryl groups can enhance binding affinity by occupying hydrophobic pockets within the target protein. smolecule.com
Computational methods like molecular docking are frequently employed to predict and analyze the binding modes of these compounds. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. For example, research on a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives revealed that compound 66 directly bound to CDK6 and CDK9. nih.gov
The specificity of these compounds is also a critical factor. For instance, some CDK inhibitors have been developed to be highly selective for certain CDK subtypes, which can lead to a more targeted therapeutic effect with fewer off-target effects. acs.org
Modulation of Receptor Activity and Signaling Pathways
The binding of pyrimidine diamines to receptors can either activate (agonism) or inhibit (antagonism) their activity, leading to the modulation of intracellular signaling cascades. nih.gov These receptors can include transmembrane proteins like receptor tyrosine kinases (RTKs) and intracellular receptors. nih.gov
For example, the modulation of RTKs can affect critical signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. nih.gov By inhibiting these pathways, pyrimidine derivatives can suppress cell proliferation and induce apoptosis. mdpi.com
The compound AZA197 (N2-[4-Diethylamino-1-methyl-butyl]-N4-[2-[1H-indol-3-yl]-ethyl]-6-methyl-pyrimidine-2,4-diamine), a derivative of NSC23766, has been shown to target the GTP-bound form of the Ras-related protein Cdc42. scirp.org This interaction inhibits Cdc42-stimulated hyperactivity, leading to the suppression of cancer cell proliferation, migration, and invasion. scirp.org
Furthermore, the modulation of signaling pathways can be complex and interconnected. For instance, the inhibition of CDKs can lead to the suppression of downstream signaling pathways that control cell cycle progression and gene transcription. nih.gov Similarly, the modulation of metabolic pathways through enzyme inhibition can have cascading effects on various cellular signaling networks. mdpi.com
Specific Mechanisms of Biological Action
Advanced research into this compound and its related analogues has elucidated several specific mechanisms through which they exert their biological effects. These mechanisms range from the disruption of fundamental cellular processes in cancerous cells and microbes to the inhibition of key enzymes and participation in complex molecular recognition events.
Anti-proliferative Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)
The anti-proliferative activity of pyrimidine derivatives, including compounds structurally related to this compound, is a significant area of research. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of critical signaling pathways.
Derivatives of pyrimidine have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). acs.org These kinases are crucial for regulating cell cycle progression and gene transcription. acs.org Inhibition of CDK2 and CDK9 by these compounds leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). acs.org Mechanistic studies on related diaminopyrimidine derivatives revealed that they can effectively suppress CDK2 and CDK9 proteins, leading to the downregulation of p-Cdc2 and cyclin B1 expression, which are key for the G2/M transition. acs.org Furthermore, this inhibition triggers apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the tumor suppressor protein p53 and cleaved PARP. acs.org
Other related pyrimidine compounds have been found to target the Janus kinase (JAK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. nih.gov For instance, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been shown to be potent JAK2 inhibitors. nih.gov These compounds can induce cell cycle arrest in the G0/G1 phase and significantly trigger apoptosis in a concentration-dependent manner. nih.gov The induction of apoptosis by pyrimidine derivatives is a common mechanism, often involving the activation of caspases, which are key executioner enzymes in the apoptotic pathway. gsconlinepress.com For example, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to significantly activate caspase 3/7, leading to apoptosis in cancer cells. gsconlinepress.com
The ability of pyrimidine derivatives to induce cell cycle arrest is not limited to one phase. While some compounds cause G2/M arrest, others, like certain TGF-β stimulating derivatives, induce arrest at the G1 phase by increasing the transcription of cyclin-dependent kinase inhibitors such as p21 and p15. acs.orggoogle.com
Table 1: Research Findings on Anti-proliferative Mechanisms of Pyrimidine Derivatives
| Mechanism | Target Protein/Pathway | Effect | Cell Cycle Phase | Related Compound Class |
|---|---|---|---|---|
| Kinase Inhibition | CDK2 / CDK9 | Inhibition of cell proliferation | G2/M Arrest | N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines acs.org |
| Kinase Inhibition | JAK2 | Inhibition of cell growth | G0/G1 Arrest | N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives nih.gov |
| Apoptosis Induction | Caspase 3/7 | Programmed cell death | N/A | 1H-pyrazolo[3,4-d]pyrimidine derivatives gsconlinepress.com |
| Signal Transduction Modulation | TGF-β Pathway | Antiproliferative response | G1 Arrest | Novel pyrimidine compounds google.com |
Antimicrobial Action Mechanisms (e.g., Bacterial Membrane Targeting, DNA Intercalation)
Pyrimidine derivatives are recognized for their broad-spectrum biological activities, including antimicrobial properties. The mechanisms underlying their antimicrobial action are diverse, with bacterial membrane disruption and DNA interaction being prominent strategies.
A primary mechanism of action for some diamine compounds is the targeting and disruption of the bacterial cell membrane. nih.gov This action is often rapid and bactericidal against both Gram-positive and Gram-negative bacteria. nih.gov These compounds can cause depolarization of the cytoplasmic membrane and increase the permeability of the outer membrane in Gram-negative bacteria. nih.govsci-hub.se The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), typically acts as a barrier against many antibiotics. sci-hub.senih.gov However, certain antimicrobial agents can bind to and perturb the outer membrane, increasing its permeability and allowing entry of the drug or other substances, ultimately leading to cell death. sci-hub.senih.gov Transmission electron microscopy has confirmed that some diamine analogues can rapidly disrupt membrane integrity. nih.gov
Another significant antimicrobial mechanism is the interaction with bacterial DNA. mdpi.comresearchgate.net Some compounds are known to intercalate into the DNA double helix. researchgate.net This intercalation can interfere with essential cellular processes such as DNA replication and transcription, thereby inhibiting bacterial growth. lumenlearning.com For example, the fluorescence of a pyrene (B120774) moiety in one complex was quenched upon the addition of DNA, suggesting an intercalative binding mode. mdpi.com Some antibacterial drugs function by blocking RNA polymerase activity in bacteria, which is structurally different from its eukaryotic counterpart, providing selective toxicity. lumenlearning.com DNA gyrase has also been identified as a target, with compounds binding to a hydrophobic groove and interacting with key amino acid residues like Arg78 and Arg138 in P. aeruginosa. mdpi.com
These dual mechanisms of membrane disruption and DNA interaction make pyrimidine-based compounds versatile antimicrobial agents.
Aromatase Inhibition Pathways and Structural Basis
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer because it catalyzes the rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. pharmgkb.orgpharmgkb.org The inhibition of this enzyme is an effective strategy to deprive cancer cells of the estrogen they need to proliferate. pharmgkb.org
Several series of 5-substituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit aromatase. nih.gov The inhibitory mechanism of non-steroidal aromatase inhibitors typically involves non-covalent binding to the heme group within the enzyme's active site. mdpi.com This interaction blocks the access of the natural androgen substrates to the catalytic site, thus reversibly inhibiting estrogen synthesis. mdpi.com
The structural basis for this inhibition lies in the specific molecular interactions between the inhibitor and the amino acid residues within the aromatase active site. Molecular docking studies have revealed that the active site contains a specific cleft for androstenedione (B190577) binding, which is comprised of both hydrophobic and polar residues. mdpi.com Key residues important for interacting with aromatase inhibitors include D309, T310, S478, and M374 (polar), F134, F221, and W224 (aromatic), and A306, A307, V370, L372, and L477 (non-polar). mdpi.com The efficacy of pyrimidine-based inhibitors is often enhanced by the presence of specific substituents. For instance, diarylpyrimidinemethanols and diarylpyrimidinyl methanes with electron-withdrawing groups, such as chlorine, at the 4- and 4'-positions have demonstrated the greatest inhibitory activity. nih.gov The core structure of these inhibitors typically includes an azole part with a nitrogen atom that interacts with the iron atom of the heme group and an extensive aryl part that mimics the steroid ring of the natural substrate. mdpi.com
Table 2: Key Aspects of Aromatase Inhibition
| Feature | Description |
|---|---|
| Enzyme Target | Aromatase (Cytochrome P450, CYP19A1) pharmgkb.org |
| Biological Pathway | Catalyzes the conversion of androgens (e.g., androstenedione) to estrogens (e.g., estrone). mdpi.com |
| Mechanism of Inhibition | Non-steroidal inhibitors bind non-covalently and reversibly to the heme group in the active site, blocking substrate access. mdpi.com |
| Key Interacting Residues | Polar (D309, T310), Aromatic (F134, F221), and Non-polar (V370, L477) amino acids. mdpi.com |
| Structural Requirement for Potency | Electron-withdrawing substituents on aryl rings of pyrimidine derivatives. nih.gov |
Anion Binding Studies and Host-Guest Interactions
The field of supramolecular chemistry explores the non-covalent interactions that govern molecular recognition, such as in host-guest systems. mdpi.com Compounds like this compound, which possess hydrogen bond donor sites (N-H groups), have the potential to act as hosts or receptors for anionic guest species. researchgate.net
Anion binding studies on related amide-containing molecules have demonstrated their capacity to interact with and recognize specific anions. ikm.org.my The binding is primarily achieved through the formation of hydrogen bonds between the N-H fragments of the host molecule and the anion. researchgate.net For example, isophthalamide (B1672271) derivatives have shown potential as receptors for chromate (B82759) anions. researchgate.net The inward-pointing N-H groups create an "anion's pocket" that facilitates this binding. researchgate.net Similarly, 2-amidopyrroles and 2,5-diamidopyrroles have been synthesized and shown to form complexes with oxo-anions through hydrogen bonding. nih.gov
Host-guest interactions are fundamental to many biological processes, including enzyme catalysis and drug action. mdpi.com The selectivity of a host for a particular guest is determined by factors such as the complementarity of their size, shape, and electronic properties. rsc.org Studies on various host systems have shown remarkable selectivity for specific guest molecules from a mixture, underscoring the potential for creating highly specific molecular sensors or separation agents. rsc.org The stability of the resulting host-guest complex is often related to the geometry and strength of the intermolecular interactions, such as hydrogen bonds. rsc.orgrsc.org For instance, more linear hydrogen bonding interactions between a host and guest can lead to preferential inclusion and greater crystal density. rsc.org
The ability of this compound and its derivatives to form defined supramolecular structures through hydrogen bonding and other non-covalent forces like π-π interactions is a key area of advanced research, with implications for drug design and material science. acs.org
Future Directions and Emerging Research Avenues for Pyrimidine Diamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) diamines is moving towards greener and more efficient methodologies, aiming to reduce environmental impact and improve resource utilization. vulcanchem.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. vulcanchem.com The future of pyrimidine diamine synthesis lies in the adoption of sustainable practices.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of pyrimidine derivatives. vulcanchem.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, reduce reaction times, and, in some cases, improve yields for pyrimidine synthesis. nih.gov
Catalyst-Free and Solvent-Free Reactions: The development of one-pot, catalyst-free, and solvent-free methods for synthesizing pyrimidine derivatives, including diamines, represents a significant step towards sustainability. uni.lu These methods minimize the use of hazardous substances and simplify purification processes. uni.lu
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. vulcanchem.com The development of novel MCRs for the synthesis of functionalized pyrimidine diamines is a key area of future research. vulcanchem.com
A comparative look at traditional versus emerging sustainable synthetic methods highlights the significant advantages of the latter:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs greener solvents (e.g., water, ionic liquids) or solvent-free conditions vulcanchem.com |
| Catalysts | May use stoichiometric and toxic reagents | Utilizes recyclable and non-toxic catalysts uni.lu |
| Energy | Typically requires prolonged heating | Utilizes alternative energy sources like microwaves and ultrasound for faster reactions vulcanchem.comnih.gov |
| Waste | Generates significant amounts of byproducts | High atom economy and reduced waste generation vulcanchem.com |
| Efficiency | Often involves multiple, lengthy steps | One-pot and multicomponent reactions for improved efficiency vulcanchem.com |
The continued exploration of these green chemistry principles will be crucial in developing economically viable and environmentally benign processes for the large-scale production of pyrimidine diamines.
Exploration of Unconventional Reactivity and Catalysis Involving Pyrimidine Diamines
Beyond their role as synthetic targets, pyrimidine diamines are being explored for their own reactive and catalytic potential. Their unique electronic properties and the presence of multiple nitrogen atoms make them intriguing candidates for unconventional chemical transformations.
Emerging Areas of Reactivity:
Skeletal Editing: Recent research has focused on the "skeletal editing" of pyrimidine rings, which involves ring-opening and ring-closing cascade reactions to generate novel heterocyclic scaffolds. bldpharm.com This approach allows for the transformation of the pyrimidine core into other valuable ring systems, expanding the chemical space accessible from this starting point. bldpharm.com
Functional Group Interconversion: The amino groups of pyrimidine diamines can be chemically modified to introduce a wide range of functionalities, leading to the synthesis of diverse derivatives with tailored properties. These interconversions can alter the biological activity and material properties of the parent compound.
Catalysis: Pyrimidine diamines and their derivatives can act as ligands for metal catalysts or even as organocatalysts themselves. The nitrogen atoms in the pyrimidine ring and the amino substituents can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. Research into pyrimidine-2,4-diamine-functionalized magnetic nanoparticles has demonstrated their potential as synergistic catalysts. nih.gov
The exploration of these novel reactivities will undoubtedly lead to the discovery of new applications for pyrimidine diamines, moving them from being simply building blocks to active participants in chemical synthesis.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, and pyrimidine diamine chemistry is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process.
Applications of AI and ML:
Predictive Modeling: Machine learning models can be trained to predict the properties of pyrimidine diamines, such as their biological activity, toxicity, or material characteristics. For instance, a machine learning model has been used to predict the likelihood of quinone formation during the metabolism of compounds including N2-methylpyridine-2,5-diamine. doi.org
De Novo Drug Design: Generative AI models can design novel pyrimidine diamine structures with desired properties, expanding the chemical space for drug discovery beyond what is achievable through traditional methods.
Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions, aiding in the development of new and more efficient synthetic routes for pyrimidine diamines.
The synergy between computational and experimental chemistry will be a hallmark of future research in this area, enabling a more targeted and efficient approach to the discovery of new pyrimidine diamine-based drugs and materials.
Expansion of Applications in Advanced Material Science and Nanotechnology
While pyrimidine diamines have traditionally been associated with medicinal chemistry, their unique structural and electronic properties are paving the way for their use in advanced materials and nanotechnology.
Emerging Applications:
Polymer Chemistry: Pyrimidine diamines can be used as monomers in the synthesis of high-performance polymers. For example, pyrimidine-based diamines have been incorporated into polyimide films, which are known for their excellent thermal and mechanical properties and are used in advanced packaging. bldpharm.com
Nanomaterials: Pyrimidine diamines can be functionalized onto the surface of nanoparticles to create novel nanocomposites with enhanced properties. For instance, pyrimidine-2,4-diamine functionalized magnetic nanoparticles have been developed for catalytic applications. nih.gov Pyrimidine derivatives are also being investigated for their potential use in the synthesis of nanoparticles for therapeutic applications, such as selenium nanoparticles with anti-proliferative activity.
Energetic Materials: The pyrimidine skeleton is a component of some high-energy-density materials. Research into the skeletal editing of pyrimidines is leading to the synthesis of new energetic compounds with promising properties. bldpharm.com
The table below summarizes some of the key research findings in the application of pyrimidine diamines in material science:
| Application Area | Key Findings |
| Polymer Science | Incorporation of pyrimidine-based diamines into polyimide films can enhance their thermal stability and mechanical properties. bldpharm.com |
| Nanotechnology | Pyrimidine-2,4-diamine functionalized magnetic nanoparticles exhibit synergistic catalytic effects. nih.gov |
| Energetic Materials | Skeletal editing of pyrimidines provides access to a wide range of new energetic materials with promising performance characteristics. bldpharm.com |
As our understanding of the structure-property relationships of pyrimidine diamines deepens, their application in creating novel materials with tailored functionalities is expected to grow significantly.
Q & A
Q. What are the established synthetic routes for N2-methylpyrimidine-2,5-diamine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution on a pyrimidine core. For example, substituting a methyl group at the N2 position can be achieved using methyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrimidine precursor to methylating agent) and monitoring pH to avoid side reactions like over-alkylation .
- Key Parameters :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| CH₃I | DMF | 80°C | 65–70% |
| (CH₃)₂SO₄ | THF | 60°C | 55–60% |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm methyl substitution patterns (e.g., singlet for N2-CH₃ at δ 3.2–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, X-ray crystallography resolves spatial arrangements, as demonstrated in studies of analogous pyrimidine hemiaminals . IR spectroscopy (e.g., N-H stretches at 3300–3500 cm⁻¹) verifies amine functionality .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., dihydrofolate reductase) via kinetic assays (IC₅₀ determination) or antimicrobial activity using microdilution assays (MIC values against E. coli or S. aureus). Compare results to structurally similar compounds like Methoprim (a trimethoxybenzyl analogue) to contextualize potency .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methoxy groups) impact the compound’s enzyme inhibition profile?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with varied substituents. For example, replacing the N2-methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., Cl) alters steric and electronic interactions with enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .
Q. What computational strategies predict the stability of this compound under physiological conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to evaluate hydrolysis susceptibility at the C5-NH₂ position. Compare with experimental HPLC stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Key parameters include bond dissociation energies (BDEs) for N-CH₃ and C-NH₂ bonds .
Q. How can contradictory data on antimicrobial activity across studies be resolved?
- Methodological Answer : Analyze variables such as bacterial strain specificity , compound purity (validate via HPLC ≥95%), and assay conditions (aerobic vs. anaerobic). For instance, discrepancies in MIC values may arise from differences in inoculum size (CFU/mL) or nutrient media composition. Replicate studies under standardized protocols .
Q. What degradation products form under accelerated stability testing, and how are they identified?
- Methodological Answer : Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS . Major degradation pathways include oxidative deamination (forming pyrimidine-2,5-dione) and methyl group hydrolysis. Use isotopic labeling (e.g., ¹³C-CH₃) to track degradation pathways .
Data Contradiction Analysis
- Case Study : Conflicting reports on anticancer activity may stem from cell line heterogeneity (e.g., p53 status in HeLa vs. MCF-7 cells) or apoptosis assay protocols (Annexin V vs. TUNEL). Validate using orthogonal methods (e.g., Western blot for caspase-3 activation) .
Key Research Findings
-
Substituent Effects :
Substituent Enzyme Inhibition (IC₅₀, μM) LogP N2-CH₃ 12.3 ± 1.2 1.8 N2-C₂H₅ 8.9 ± 0.9 2.1 N2-Cl 6.5 ± 0.7 2.4 -
Stability Data :
Condition Half-life (Days) Major Degradant pH 7.4, 37°C 14 Pyrimidine-dione pH 2.0, 37°C 3 Hydrolyzed amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
